2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

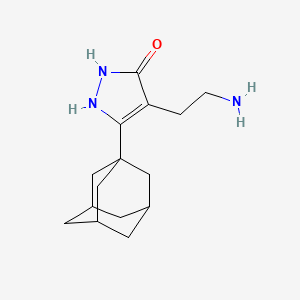

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a chemical compound that belongs to the class of benzothiazole sulfonamides. This class of compounds has been studied for various biological activities, including antiarrhythmic and anticonvulsant properties. The compound features a benzothiazole ring system, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring, and a sulfonamide group, which is known for its medicinal properties .

Synthesis Analysis

The synthesis of benzothiazole sulfonamide derivatives typically involves the condensation of aminophenyl benzothiazole with substituted sulfonyl chlorides. For instance, the synthesis of related compounds has been reported where 2-(3/4-aminophenyl) benzothiazole is condensed with various substituted sulfonyl chlorides to produce a series of benzothiazole coupled sulfonamide derivatives . Although the specific synthesis of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of benzothiazole sulfonamides can be complex, with the potential for various intermolecular interactions. For example, in the crystal structure of a related compound, 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole, there are observed molecular forces such as S=O close contact and NH=N hydrogen bonds, which contribute to the stability of the crystal structure . These interactions are likely to be present in the molecular structure of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide as well.

Chemical Reactions Analysis

Benzothiazole sulfonamides can undergo various chemical reactions, particularly those involving their functional groups. The sulfonamide group can participate in hydrogen bonding, which is crucial for the biological activity of these compounds. For instance, in the crystal structure of 2,3-dihydro-1,3-benzothiazol-2-iminium monohydrogen sulfate, intermolecular N-H...O and O-H...O hydrogen bonds are observed, which are essential for the formation of the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole sulfonamides are influenced by their molecular structure. The presence of the sulfonamide group typically confers good water solubility, while the benzothiazole moiety may contribute to the lipophilicity of the compound. These properties are important for the oral bioavailability of the compounds, as seen in a related compound, WAY-123,398, which exhibits good oral bioavailability and a favorable hemodynamic profile . The specific physical and chemical properties of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide would need to be determined experimentally.

Applications De Recherche Scientifique

Organic Synthesis

- Field : Organic Chemistry

- Application : Benzothiazoles are highly reactive building blocks for organic and organoelement synthesis . The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful tools for the design of a wide variety of aromatic azoles .

- Methods : Synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .

- Results : The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Anti-tubercular Compounds

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives have been synthesized as potential anti-tubercular compounds .

- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

- Results : The newly synthesized benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Muscle Relaxant

- Field : Pharmacology

- Application : 2-amino-6-methylbenzothiazole has been studied for its anti-tetanus activity and potential as a muscle relaxant .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Synthesis of Heterocycles

- Field : Organic Chemistry

- Application : 2-Aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles .

- Methods : The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

- Results : This method allows the synthesis of a wide variety of fused heterocycles .

Biological Activities

- Field : Medicinal Chemistry

- Application : Benzothiazole derivatives exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Fluorescent Sensors

- Field : Analytical Chemistry

- Application : 2-Aminothiazole derivatives are used as fluorescent sensors for the detection of metals .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The specific results or outcomes obtained were not detailed in the source .

Fabrication of Biologically Active Drugs

- Field : Pharmaceutical Chemistry

- Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .

- Methods : The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .

- Results : This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Synthesis of Condensed Heterocyclic Compounds

- Field : Organic Chemistry

- Application : 2-Amino-1,3-benzothiazole reacts with α-iodoketones in the absence of bases or catalysts. The reaction proceeds by N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization .

- Methods : The specific methods of application or experimental procedures were not detailed in the source .

- Results : A number of new linear and cyclic iodide and triiodide benzothiazolium salts have been obtained and their structure proved by NMR and UV spectroscopy .

Orientations Futures

The future directions for research on 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide could involve further exploration of its biological activities and potential applications in medicine and other fields . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .

Propriétés

IUPAC Name |

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-10-15(12,13)5-2-3-6-7(4-5)14-8(9)11-6/h2-4,10H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXPTOZAIEGIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406078 |

Source

|

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

CAS RN |

18101-53-6 |

Source

|

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![6-Amino-4-(2-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1275213.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)